Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl ring and tert-butoxy group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(tert-butoxy)propanoate: Similar in structure but with different substitution patterns on the phenyl ring.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains a tert-butoxy group but differs in the ester linkage and additional functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl 3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoate |
InChI |
InChI=1S/C17H24O4/c1-5-20-15(18)11-10-13-6-8-14(9-7-13)12-16(19)21-17(2,3)4/h6-9H,5,10-12H2,1-4H3 |
InChI Key |
NQQHXWGSBHIZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.